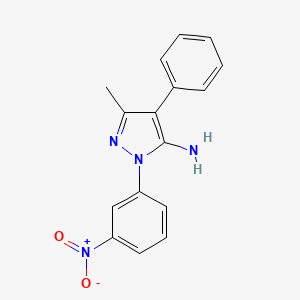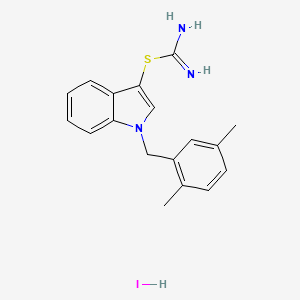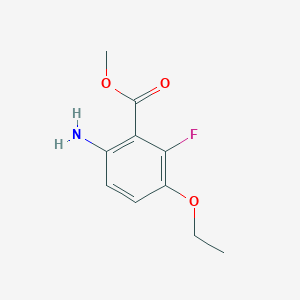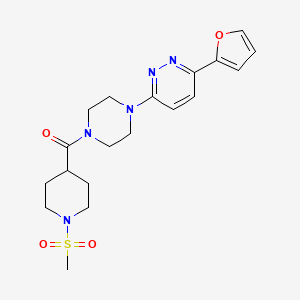
3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine
カタログ番号 B2713783
CAS番号:
321385-89-1
分子量: 294.314
InChIキー: WLSCINFGJHRCIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methyl group, a nitrophenyl group, a phenyl group, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The 3-methyl, 1-(3-nitrophenyl), and 4-phenyl substitutions would be attached to this ring .Chemical Reactions Analysis
Pyrazole compounds, due to the presence of nitrogen atoms in the ring, can participate in various chemical reactions, especially those involving electrophilic substitution . The presence of the nitro group could make the compound more reactive.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrazole compounds are generally stable and have a high melting point .科学的研究の応用
Square Planar Mononuclear Pd(II) Complexes
- Research shows that derivatives of 1H-pyrazole, similar to the compound , have been used to create unique square planar Pd(II) complexes. These complexes exhibit a helical twist and are significant for their structural uniqueness (Drew et al., 2007).
Hydrogen-bonded Structures in Isomeric Compounds
- Studies on methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, a compound structurally related to 3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine, reveal complex hydrogen-bonded sheets and chains. This illustrates the compound's potential in forming diverse molecular architectures (Portilla et al., 2007).
Coordination Chemistry with Transition Metals
- Research on complexes formed with Co(II), Ni(II), and Cu(II) using similar azo-aminopyrazole ligands demonstrates the versatility of these compounds in coordination chemistry. This could imply potential applications in catalysis or materials science (Abdel-Ghani et al., 2015).
Structural Analysis through XRD and DFT Studies
- X-ray diffraction and DFT calculations on pyrazole derivatives, including those similar to the compound , have been conducted to understand their reactivity and structural properties. This research is crucial for developing new synthetic routes and understanding molecular behavior (Szlachcic et al., 2020).
Hydrogel Formation and Rheology
- Certain derivatives of 1H-pyrazol-5-ylamines, closely related to the compound , have been used to form hydrogels. The study of their rheological properties and morphology can lead to applications in material science and drug delivery systems (Lloyd & Steed, 2011).
Frontier Molecular Orbital and Spectral Analysis
- Spectral and structural characteristics of conjugated pyrazoles have been studied, highlighting the influence of functional groups on their properties. This research aids in understanding the electronic structure and potential applications in dye and pigment chemistry (Ibnaouf et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-methyl-2-(3-nitrophenyl)-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-15(12-6-3-2-4-7-12)16(17)19(18-11)13-8-5-9-14(10-13)20(21)22/h2-10H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSCINFGJHRCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Methyl 6-amino-3-ethoxy-2-fluorobenzoate
1179133-84-6
Benzyl (methoxymethyl)carbamate
94471-35-9


![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2713703.png)



![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2713708.png)
![3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2713709.png)
![2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2713710.png)
![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(pyridin-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2713714.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2713715.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2713719.png)
![5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2713722.png)